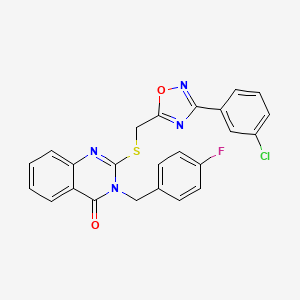

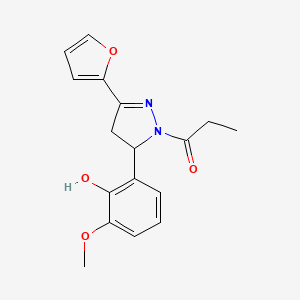

![molecular formula C19H18N6O3S B2445067 (E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide CAS No. 327091-62-3](/img/structure/B2445067.png)

(E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazole compounds, such as the one , has been a topic of significant research. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules used in a variety of applications . The synthesis of imidazole was first achieved by the reaction of glyoxal and ammonia .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications

Anion Recognition and Hydrogen Bonding Imidazole-based anion receptors are designed for cyanide anion recognition via hydrogen bonding interaction in water. Selective receptors recognize CN- over other anions at physiological conditions through multipoint hydrogen bonding, with significant binding constants. This demonstrates the potential for cyanide detection in environmental and biological contexts (Hao-Jun Mo, Yong Shen, & B. Ye, 2012).

Synthesis and Reactivity The synthesis of 2-thionaphthylmethyl isocyanide from N-(formamidomethyl)-N-benzyl morpholinium iodide introduces a method for isocyanide transfer. This provides a pathway to imidazoles under mild conditions, highlighting the compound's utility in organic synthesis (S. Ranganathan & W. Singh, 1988).

Antitumour Activity and Synthesis 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, related to the compound of interest, has been synthesized and shown to inhibit the proliferation of A549 and BGC-823 cancer cell lines. This suggests potential antitumor activity and applications in cancer research (X. Ji et al., 2018).

Corrosion Inhibition Benzimidazole derivatives, including those with morpholine skeletons, have been studied as corrosion inhibitors for N80 steel in hydrochloric acid. These inhibitors demonstrate high efficiency, potentially applicable in industrial settings to protect metals from corrosion (M. Yadav et al., 2016).

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas.

properties

IUPAC Name |

(2E)-N-(3-morpholin-4-ylsulfonylanilino)-1H-benzimidazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3S/c20-13-18(19-21-16-6-1-2-7-17(16)22-19)24-23-14-4-3-5-15(12-14)29(26,27)25-8-10-28-11-9-25/h1-7,12,23H,8-11H2,(H,21,22)/b24-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOVCFTIYVYHG-HKOYGPOVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NN=C(C#N)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N/N=C(\C#N)/C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2444984.png)

![1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2444987.png)

![N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2444988.png)

![N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2444989.png)

![2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B2444992.png)

![[4-(Trifluoromethyl)phenyl] cyanate](/img/structure/B2445001.png)

![3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2445002.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2445004.png)

![methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2445006.png)